N*1*-(2-Fluoro-benzyl)-N*1*-isopropyl-ethane-1,2-diamine

Description

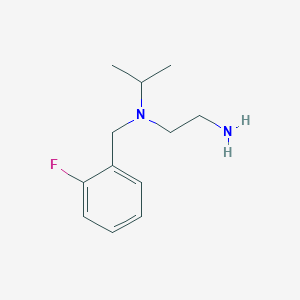

N1-(2-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a 2-fluorobenzyl group and an isopropyl moiety on the terminal nitrogen. Its structure combines aromatic and aliphatic components, with the fluorine atom influencing electronic properties and the isopropyl group contributing steric bulk.

Properties

IUPAC Name |

N'-[(2-fluorophenyl)methyl]-N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19FN2/c1-10(2)15(8-7-14)9-11-5-3-4-6-12(11)13/h3-6,10H,7-9,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJUXRFRGUKBDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)CC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine typically involves a multi-step process. One common method includes the alkylation of ethane-1,2-diamine with 2-fluoro-benzyl chloride under basic conditions, followed by the introduction of the isopropyl group through reductive amination. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the scalability of the process is enhanced by employing high-throughput screening techniques to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: The fluoro-benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, alkyl halides

Major Products Formed

Oxidation: Oxides and hydroxylated derivatives

Reduction: Amine derivatives

Substitution: Substituted benzyl derivatives

Scientific Research Applications

N1-(2-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of N1-(2-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-benzyl group enhances the compound’s binding affinity to these targets, while the isopropyl group modulates its pharmacokinetic properties. The compound may exert its effects through pathways involving signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Structural and Property Trends

Substituent Effects on Molecular Weight and Lipophilicity

- Halogens : Fluorine (atomic weight 19) contributes minimally to molecular weight, whereas chlorine (35.5) and trifluoromethyl (113) significantly increase it .

- Lipophilicity : Trifluoromethyl and nitro groups enhance lipophilicity, while polar substituents like nitro may reduce membrane permeability .

Biological Activity

Overview

N1-(2-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine is a synthetic organic compound characterized by the presence of a 2-fluorobenzyl group and an isopropyl group attached to an ethane-1,2-diamine backbone. The incorporation of fluorine enhances the compound's biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C12H19FN2

- Molecular Weight : 198.26 g/mol

- IUPAC Name : N'-[(2-fluorophenyl)methyl]-N'-propan-2-ylethane-1,2-diamine

Synthesis Methods

The synthesis of N1-(2-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine typically involves:

- Alkylation : Ethane-1,2-diamine is alkylated with 2-fluoro-benzyl chloride under basic conditions.

- Reductive Amination : The isopropyl group is introduced through reductive amination, often using palladium on carbon (Pd/C) as a catalyst in solvents like dimethylformamide (DMF).

Biological Activity

Research indicates that N1-(2-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine exhibits several notable biological activities:

- Antimicrobial Properties : Similar compounds have shown potential as antimicrobial agents. The presence of the fluorobenzyl moiety may enhance interaction with microbial targets.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.

- Receptor Binding : Preliminary studies suggest that this compound could serve as a ligand for various receptors, influencing signal transduction pathways.

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The fluoro-benzyl group enhances binding affinity due to its hydrophobic characteristics, while the isopropyl group modulates pharmacokinetic properties.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N1-(3-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine | C11H16FN2 | Similar structure but with a different position of the fluorobenzyl group. |

| N1-(4-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine | C12H20FN2 | Contains a fluorobenzyl group at the para position; potential for varied activity. |

| N1-(2-Chloro-benzyl)-N1-isopropyl-ethane-1,2-diamine | C12H19ClN2 | Chlorine substitution may alter biological activity compared to fluorine. |

Case Studies and Research Findings

Recent studies have focused on the biological activity of similar compounds:

- Antimicrobial Efficacy : A study demonstrated that derivatives of ethane-1,2-diamines exhibit significant antimicrobial activity against various bacterial strains. The introduction of fluorinated groups has been linked to enhanced potency (PubMed ).

- Pharmacological Profile : Research indicated that compounds with similar structures could function as effective ligands for certain G-protein coupled receptors (GPCRs), suggesting potential therapeutic applications in treating metabolic disorders (BenchChem ).

- Toxicological Studies : Toxicity assessments have shown that modifications in the alkyl chain length and substitutions on the aromatic ring can significantly affect the safety profile of these compounds (Smolecule ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.